

history of 2,3,7,8-Tetrachlorodibenzo-p-dioxin discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,7,8-Tetrachlorodibenzo-p-dioxin

Cat. No.: B3425455

[Get Quote](#)

An In-Depth Technical Guide to the Historical Discovery of **2,3,7,8-Tetrachlorodibenzo-p-dioxin** (TCDD)

Abstract

The history of **2,3,7,8-tetrachlorodibenzo-p-dioxin** (TCDD) is a compelling narrative of scientific discovery, tracing a path from enigmatic industrial maladies to a sophisticated molecular understanding of toxicity. Initially an unknown byproduct of chemical manufacturing, TCDD's existence was first hinted at through outbreaks of severe skin lesions in factory workers. Its identity as a discrete chemical entity was unraveled through a combination of bioassay-guided fractionation, driven by agricultural crises like "chick edema disease," and advancements in analytical chemistry. The large-scale use of TCDD-contaminated herbicides, such as Agent Orange, propelled it into the public consciousness and intensified research efforts. Ultimately, the discovery of the Aryl Hydrocarbon Receptor (AhR) provided the crucial mechanistic link, explaining how this molecule exerts its potent, pleiotropic effects. This guide details the pivotal experiments, industrial accidents, and scientific breakthroughs that collectively define our knowledge of this potent toxicant.

The Emergence of an Invisible Menace: Early Industrial Toxicology and Chloracne

The story of TCDD begins not with its discovery, but with the observation of its effects. As early as the late 19th century, workers in the German chemical industry began developing a severe and persistent skin condition, later termed chloracne.[\[1\]](#)[\[2\]](#) This acne-like eruption of blackheads, cysts, and pustules was a hallmark of exposure to certain chlorinated aromatic compounds. However, the specific etiological agent remained unknown.

A significant cluster of cases occurred in 1949 following a runaway reaction and explosion at a Monsanto plant in Nitro, West Virginia, which was producing the herbicide 2,4,5-trichlorophenol (TCP).[\[3\]](#) This incident exposed over 200 workers to chemical intermediates and byproducts, resulting in a widespread outbreak of severe chloracne and other systemic health complaints.[\[1\]](#)[\[3\]](#) Similar industrial accidents in the 1950s at plants in Germany and the USA also led to outbreaks of chloracne among workers involved in the production of 2,4,5-T.[\[2\]](#)[\[4\]](#) These events provided the first strong epidemiological link between the TCP manufacturing process and a distinct, severe toxicological outcome, although the precise chemical culprit had not yet been isolated.

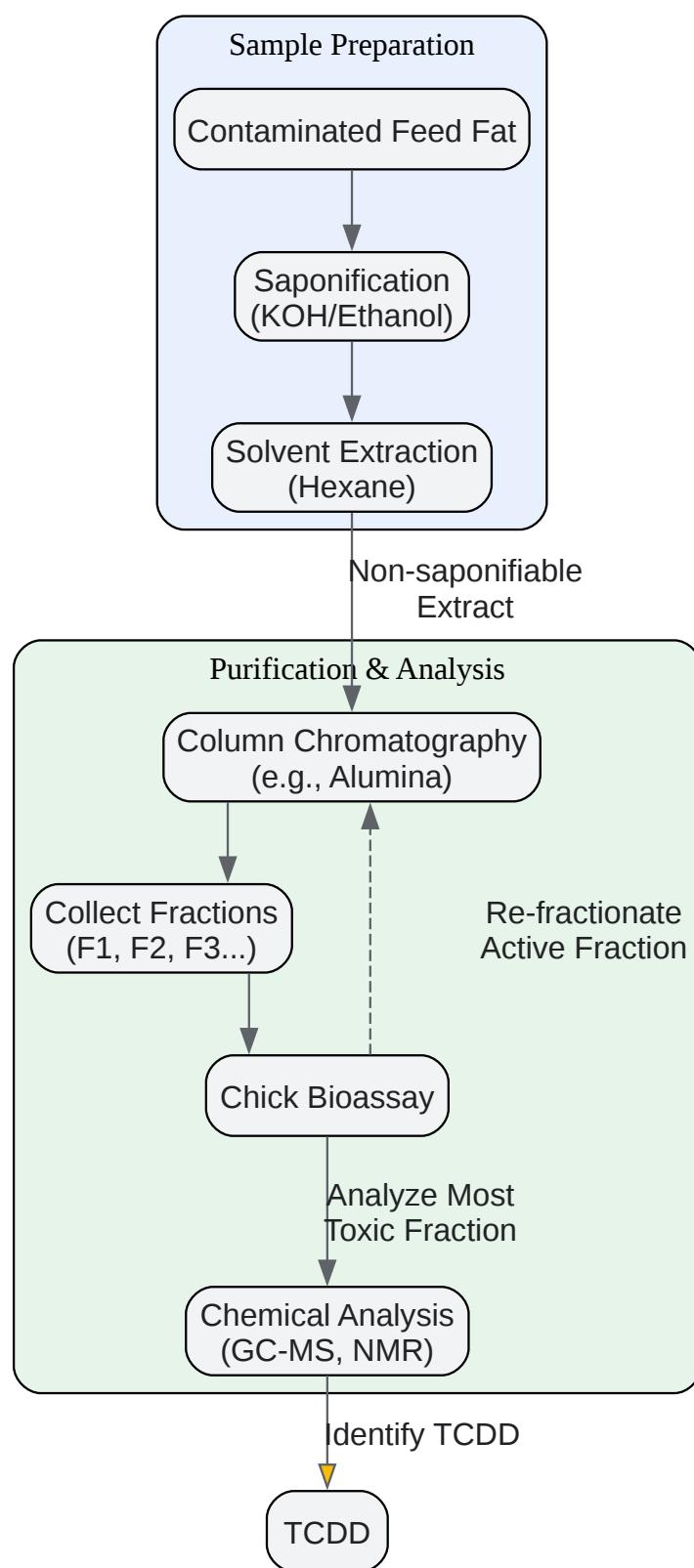
The "Chick Edema Factor": A Bioassay-Driven Hunt for a Potent Toxin

A major breakthrough in the discovery of TCDD came from an unexpected source: the poultry industry. In 1957, millions of chickens in the United States perished from a mysterious condition dubbed "chick edema disease". The afflicted birds exhibited fluid accumulation in the pericardial sac (hydropericardium) and abdomen (ascites), along with liver damage and high mortality.[\[5\]](#)

Initial investigations traced the cause to a toxic contaminant within the fatty component of their feed.[\[5\]](#) The causative agent was termed the "chick edema factor." At the time, analytical instrumentation lacked the sensitivity and specificity to identify the compound directly from the complex fat matrix. This scientific constraint necessitated a different approach: bioassay-guided fractionation.

Experimental Protocol 1: The Chick Edema Bioassay for Toxin Fractionation

This protocol represents a generalized methodology used to isolate the "chick edema factor" from contaminated feed fat. The principle is to chemically separate the fat into different fractions and test each fraction on a sensitive biological system (chicks) to see which one retains the toxicity.


Objective: To identify and concentrate the toxic agent responsible for chick edema disease.

Methodology:

- **Saponification:** The toxic fat sample is saponified by refluxing with alcoholic potassium hydroxide. This process converts the triglycerides into glycerol and fatty acid salts (soaps). The toxic factor, being chemically stable and non-saponifiable, remains intact.
- **Extraction:** The resulting mixture is diluted with water and extracted with a non-polar solvent like hexane or petroleum ether. The non-saponifiable fraction, containing the toxin, partitions into the organic solvent layer, while the water-soluble soaps are left behind.
- **Fractionation by Chromatography:** The concentrated non-saponifiable extract is subjected to column chromatography, typically using an alumina (Al_2O_3) or silica gel stationary phase.
 - The column is eluted with a series of solvents of increasing polarity (e.g., starting with hexane and gradually adding diethyl ether).
 - Multiple fractions are collected sequentially as the solvent polarity is increased.
- **Bioassay:**
 - Each collected fraction is evaporated to remove the solvent and then incorporated into the feed of young, healthy chicks (e.g., single-comb White Leghorn).
 - A control group receives a standard, uncontaminated diet. Another control group receives the unfractionated toxic fat to serve as a positive control.
 - The chicks are observed over a period of several weeks for the development of characteristic signs of chick edema disease: hydropericardium, ascites, weight loss, and mortality.

- Iterative Refinement: The fraction demonstrating the highest toxicity is selected for further rounds of fractionation using different chromatographic techniques (e.g., high-performance liquid chromatography, HPLC) and re-assayed. This iterative process progressively enriches the concentration of the toxic agent, allowing for its eventual identification.

Self-Validation and Causality: This protocol is inherently self-validating. The toxicity is tracked at each step. If a fractionation step fails, the biological activity will be lost or spread across all fractions, indicating a problem with the separation. The choice to use a bioassay was a direct consequence of the analytical limitations of the era. It provided the only reliable method for detecting and tracing the potent, but minuscule, quantity of the unknown toxin through the purification process.^[6]

[Click to download full resolution via product page](#)

Caption: Workflow for Bioassay-Guided Toxin Identification.

From Byproduct to Known Toxicant: The Chemical Identification of TCDD

While the bioassays were narrowing down the "chick edema factor," parallel work was occurring in synthetic chemistry. **2,3,7,8-Tetrachlorodibenzo-p-dioxin** was first synthesized in a laboratory setting in 1957.[4] However, its connection to the observed toxicity in workers and animals was not yet established.

The crucial link came from the investigation into the production of the herbicide 2,4,5-T. It was discovered that during the synthesis of the precursor, 2,4,5-trichlorophenol, high temperatures could cause two molecules of the precursor to condense, forming the highly stable TCDD molecule.[7][8] This made TCDD an unavoidable and highly toxic contaminant in 2,4,5-T and related products.[7][8][9] By the late 1960s and early 1970s, using the purified samples from bioassay-guided fractionation, scientists were able to use advanced analytical techniques to confirm that the "chick edema factor" was, in fact, TCDD and other related dioxin compounds.

Figure 1: Chemical Structure of TCDD

[Click to download full resolution via product page](#)

Caption: Chemical Structure of **2,3,7,8-Tetrachlorodibenzo-p-dioxin**.

A Legacy of Contamination: Agent Orange and the Rise of Environmental Concern

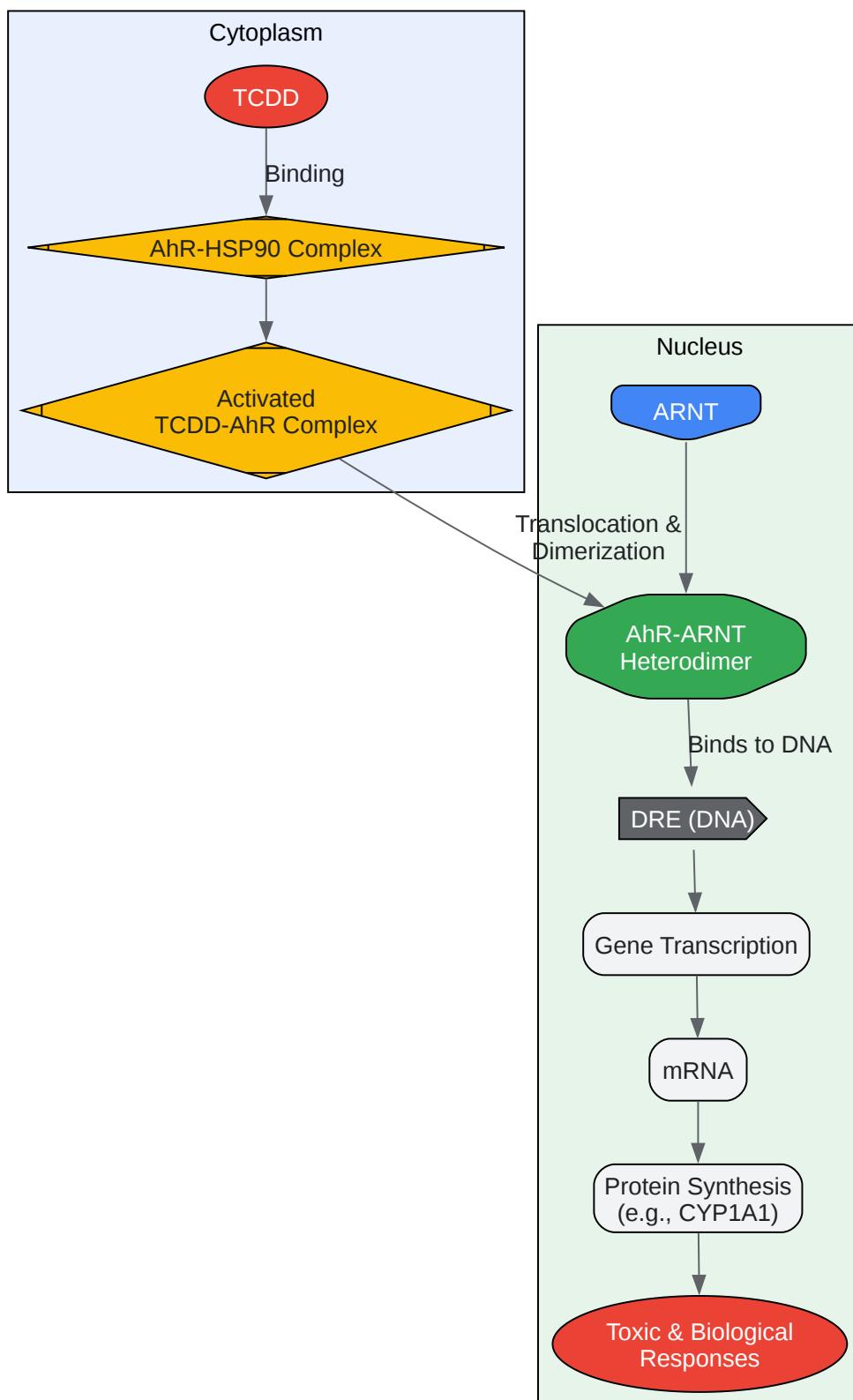
The discovery of TCDD as a contaminant took on urgent significance with the widespread use of "Rainbow Herbicides" by the U.S. military during the Vietnam War (1962-1971).[10] The most extensively used of these was Agent Orange, a 50:50 mixture of the herbicides 2,4-D and 2,4,5-T.[10][11][12]

Due to accelerated production processes with poor temperature controls, the 2,4,5-T component of Agent Orange was contaminated with significant levels of TCDD, with mean concentrations around 2 parts per million (ppm), but ranging up to nearly 50 ppm in some batches.[12] The spraying of millions of gallons of Agent Orange over Vietnam led to

widespread environmental contamination and exposed millions of Vietnamese citizens and U.S. military personnel to this potent toxicant.[\[10\]](#)[\[11\]](#) This large-scale contamination event, coupled with growing concerns from returning veterans about a range of health problems, dramatically raised the public and scientific profile of TCDD, transforming it from an obscure industrial contaminant into a subject of intense research and public debate.[\[12\]](#)[\[13\]](#)

Unlocking the Cellular Machinery: The Discovery of the Aryl Hydrocarbon Receptor (AhR) Pathway

By the early 1970s, it was clear that TCDD was exceptionally potent, but the biological reason for its toxicity was a mystery. A key observation was that TCDD was a powerful inducer of certain metabolic enzymes, particularly Cytochrome P450 1A1 (CYP1A1).[\[14\]](#) This suggested that TCDD was interacting with a specific cellular regulatory pathway.


The breakthrough came with the use of radiolabeled TCDD ($[^3\text{H}]\text{-TCDD}$). Researchers were able to demonstrate that this labeled TCDD bound with high affinity to a specific protein within the cell's cytoplasm. This protein was named the Aryl Hydrocarbon Receptor (AhR, or simply the dioxin receptor).[\[14\]](#)[\[15\]](#)

Subsequent research elucidated the entire signaling cascade. Most, if not all, of TCDD's toxic effects are now known to be mediated through the AhR.[\[14\]](#)[\[16\]](#)[\[17\]](#)

The AhR Signaling Pathway:

- **Ligand Binding:** In its inactive state, the AhR resides in the cytoplasm as part of a protein complex, including heat shock protein 90 (HSP90).[\[14\]](#)[\[17\]](#) TCDD, being highly lipophilic, readily crosses the cell membrane and binds to a specific pocket within the AhR.
- **Nuclear Translocation:** This binding event causes a conformational change in the AhR, exposing a nuclear localization signal. The entire ligand-receptor complex then translocates from the cytoplasm into the nucleus.[\[14\]](#)
- **Dimerization:** Inside the nucleus, the AhR dissociates from HSP90 and forms a heterodimer with another protein called the AhR Nuclear Translocator (ARNT).[\[14\]](#)[\[17\]](#)

- DNA Binding and Gene Transcription: The TCDD-AhR-ARNT complex functions as a transcription factor. It binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes.[14][17]
- Altered Gene Expression: Binding of the complex to DREs initiates the transcription of a battery of genes, including metabolic enzymes (e.g., CYP1A1, CYP1B1), growth factors, and other regulatory proteins. The untimely and persistent activation of these genes by the chemically stable TCDD disrupts normal cellular processes, leading to the wide spectrum of toxic effects observed, such as teratogenesis, immunotoxicity, and tumor promotion.[14]

[Click to download full resolution via product page](#)

Caption: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

The Evolution of Detection: Advancements in Analytical Chemistry

The extreme potency of TCDD necessitated the development of highly sensitive analytical methods to detect it at trace levels in complex environmental and biological samples.[\[18\]](#)[\[19\]](#) Early methods struggled with interference from other chlorinated compounds, often leading to false positives.[\[20\]](#)

The major breakthrough was the coupling of gas chromatography (GC) with high-resolution mass spectrometry (HRMS).[\[18\]](#)[\[20\]](#) This combination provided the required specificity and sensitivity to unambiguously identify and quantify TCDD, even at parts-per-trillion (ppt) or parts-per-quadrillion (ppq) levels.[\[18\]](#)

Experimental Protocol 2: Generalized Workflow for TCDD Analysis by GC-HRMS

Objective: To accurately quantify 2,3,7,8-TCDD in a complex matrix (e.g., soil, tissue).

Methodology:

- Spiking with Internal Standard: The sample is spiked with a known amount of an isotopically labeled TCDD standard (e.g., $^{13}\text{C}_{12}$ -TCDD). This is the most critical step for ensuring trustworthiness and accuracy. The internal standard behaves almost identically to the native TCDD through extraction and cleanup but is distinguishable by the mass spectrometer due to its higher mass. This allows for precise quantification by correcting for any analyte loss during sample preparation.
- Extraction: The TCDD and the internal standard are extracted from the sample matrix using an organic solvent (e.g., toluene) in a Soxhlet apparatus.
- Multi-Step Cleanup: The raw extract is passed through a series of chromatographic columns (e.g., silica, alumina, carbon) to remove interfering compounds like lipids, PCBs, and other chlorinated hydrocarbons. This is a crucial step to reduce matrix effects and ensure a clean signal.
- Concentration: The purified extract is carefully concentrated to a small volume.

- GC-HRMS Analysis:
 - The final extract is injected into a gas chromatograph, which separates the compounds based on their boiling points and interaction with the GC column.
 - The separated compounds then enter a high-resolution mass spectrometer. The HRMS is set to selectively monitor the specific mass-to-charge ratios (m/z) for both native TCDD and the $^{13}\text{C}_{12}$ -TCDD internal standard.
- Quantification: The concentration of native TCDD in the original sample is calculated by comparing the peak area of its ion signal to the peak area of the known amount of the internal standard.

Era	Dominant Technique	Typical Detection Limit (in soil/sediment)
Early 1970s	Gas Chromatography - Electron Capture Detector (GC-ECD)	Parts per billion (ppb)
Mid- to Late 1970s	Gas Chromatography - Low-Resolution Mass Spectrometry (GC-LRMS)	~50-100 parts per trillion (ppt)
1980s - Present	Gas Chromatography - High-Resolution Mass Spectrometry (GC-HRMS)	<1 part per trillion (ppt) to parts per quadrillion (ppq)

Table 1: Evolution of TCDD Analytical Detection Limits.

Human Case Studies: Lessons from Seveso and the Yushchenko Poisoning

While animal studies defined TCDD's toxicology, two high-profile human exposure events provided invaluable, albeit tragic, data.

- The Seveso Disaster (1976): An industrial accident at a chemical plant near Seveso, Italy, released a toxic cloud containing TCDD, contaminating a large residential area.[21] The incident led to widespread chloracne and provided long-term epidemiological data on a large, exposed population, helping to link TCDD to certain types of cancer and other health effects.[21]
- The Poisoning of Viktor Yushchenko (2004): During his campaign for the Ukrainian presidency, Viktor Yushchenko was intentionally poisoned with a massive dose of TCDD.[22] [23][24] He developed severe, disfiguring chloracne, and subsequent analysis of his blood revealed the highest levels of TCDD ever recorded in a human.[22][24][25] This case provided a unique opportunity to study the toxicokinetics—absorption, distribution, metabolism, and elimination—of TCDD in a human at extremely high concentrations.[22]

Time Point	Blood Serum TCDD Level (ppt, lipid-adjusted)	Comparison to General Population
Late 2004	>100,000	~50,000 times higher
~1 Year Post-Poisoning	~50,000	Still thousands of times higher
~3 Years Post-Poisoning	~10,000	Still significantly elevated

Table 2: TCDD Levels in Viktor Yushchenko's Blood Serum (Approximate values based on reports).[22][25]

Conclusion: From Industrial Mystery to Molecular Paradigm

The discovery of **2,3,7,8-tetrachlorodibenzo-p-dioxin** is a paradigm of modern toxicology. It began with astute clinical observations of an occupational disease, chloracne. The mystery of its cause was unraveled not by a single experiment, but by the convergence of agricultural science using bioassays, synthetic chemistry, and the relentless advancement of analytical instrumentation. Events of massive environmental contamination, most notably from Agent Orange, brought the issue to global attention. The ultimate discovery of the AhR pathway provided a satisfying molecular explanation for TCDD's profound and varied toxic effects, establishing it as a model compound for receptor-mediated toxicity. The history of TCDD serves

as a crucial lesson in industrial hygiene, environmental chemistry, and the intricate ways in which synthetic molecules can interact with biological systems.

References

- Wikipedia. Viktor Yushchenko. [\[Link\]](#)
- Fujii-Kuriyama, Y., & Mimura, J. (2005). Functional role of AhR in the expression of toxic effects by TCDD. PubMed. [\[Link\]](#)
- Al Jazeera. (2004). Yushchenko suffered 'dioxin poisoning'. Al Jazeera. [\[Link\]](#)
- The Guardian. (2004). Doctors: Yushchenko was poisoned. The Guardian. [\[Link\]](#)
- Scirp.org. (2023). Long-Term Fate of Agent Orange and Dioxin TCDD Contaminated Soils and Sediments in Vietnam Hotspots. Scirp.org. [\[Link\]](#)
- George W. Bush Presidential Center. The Attempted Murder of Viktor Yushchenko. [\[Link\]](#)
- Nakashima, T., & Fujii, T. (2021).
- Wikipedia. Agent Orange. [\[Link\]](#)
- Julian, R. J., & Galt, D. E. (1980). Chick edema disease syndrome in young turkey poult. PubMed. [\[Link\]](#)
- Phadnis-Moghe, A. S., & Kerkvliet, N. I. (2016). Role of Aryl Hydrocarbon Receptor Polymorphisms on TCDD-mediated CYP1B1 Induction and IgM Suppression by Human B cells. NIH. [\[Link\]](#)
- Collaborative for Health & Environment. 2,4,5-T. [\[Link\]](#)
- Connor, K. T., & Aylward, L. L. (2006). Human response to dioxin: aryl hydrocarbon receptor (AhR) molecular structure, function, and dose-response data for enzyme induction indicate an impaired human AhR. PubMed. [\[Link\]](#)
- Wikipedia. 2,4,5-Trichlorophenoxyacetic acid. [\[Link\]](#)
- Radio Free Europe. (2006). Ukraine: Mystery Behind Yushchenko's Poisoning Continues. Radio Free Europe. [\[Link\]](#)
- National Academies of Sciences, Engineering, and Medicine. (1994). History of the Controversy Over the Use of Herbicides. In Veterans and Agent Orange. NCBI. [\[Link\]](#)
- Cantrell, J. S., & Tomkins, B. A. (1969). Studies of the Chick Edema Disease: 9. Response of Chicks Fed or Singly Administered Synthetic Edema-Producing Compounds.
- separations.us.wiley.com. (2020).
- U.S. Department of Veterans Affairs. Facts About Herbicides. [\[Link\]](#)
- Ontario.ca. (2013). Report of the Independent Fact-Finding Panel on Herbicide 2,4,5-T. ontario.ca. [\[Link\]](#)
- Karch, N. J., et al. (2004). Environmental Fate of TCDD and Agent Orange and Bioavailability to Troops in Vietnam. Exponent. [\[Link\]](#)
- Wikipedia. 2,3,7,8-Tetrachlorodibenzodioxin. [\[Link\]](#)

- Hay, A. W. M. (1981). EXPOSURE TO TCDD: THE HEALTH RISKS. ScienceDirect. [\[Link\]](#)
- Kende, A. S., & Wade, J. J. (1973). Synthesis of new steric and electronic analogs of **2,3,7,8-tetrachlorodibenzo-p-dioxin**. NIH. [\[Link\]](#)
- Environmental Working Group. (2010). Dioxin. Environmental Working Group. [\[Link\]](#)
- Norris-Tull, D. (2020). 2,4-D and 2,4,5-T, post-World War II. Management of Invasive Plants in the Western USA. [\[Link\]](#)
- Rotterdam Convention. 2,4,5-T and its salts and esters. [\[Link\]](#)
- National Wildlife Feder
- Mason, G., & Safe, S. (1986).
- National Academies of Sciences, Engineering, and Medicine. (1995). Case Study 13: Dioxin Toxicity. In Environmental Medicine: Integrating a Missing Element into Medical Education.
- Pelclova, D., et al. (2015). Adverse Health Effects in Humans Exposed to **2,3,7,8-Tetrachlorodibenzo-p-Dioxin** (TCDD).
- EBSCO. Dioxin Causes Chloracne in West German Chemical Workers. [\[Link\]](#)
- National Wildlife Federation. (1994). The Truth About Dioxin.
- Fiedler, H. (2007). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. NIH. [\[Link\]](#)
- National Institute of Environmental Health Sciences. Dioxins. [\[Link\]](#)
- Baughman, R., & Meselson, M. (1973). An analytical method for detecting TCDD (dioxin)
- National Agricultural Library. (1973). An Analytical Method for Detecting TCDD (Dioxin): Levels of TCDD in Samples from Vietnam.
- Hites, R. A. (2011). Dioxins: An Overview and History. Environmental Science & Technology. [\[Link\]](#)
- Boer, F. P., et al. (1971). Preparation and structure of **2,3,7,8-tetrachlorodibenzo-p-dioxin** and 2,7-dichlorodibenzo-p-dioxin. Journal of the American Chemical Society. [\[Link\]](#)
- Bertazzi, P. A., et al. (1989). Mortality in an area contaminated by TCDD following an industrial incident. PubMed. [\[Link\]](#)
- U.S. Environmental Protection Agency.
- Parette, R., & Dila, D. K. (2017). Modeling the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin in the historical manufacture of 2,4,5-trichlorophenol.
- Sweeney, M. H., & Mocarelli, P. (2000). Human health effects after exposure to 2,3,7,8-TCDD. PubMed. [\[Link\]](#)
- Flick, D. F., et al. (1973). Etiology of chick edema disease. NIH. [\[Link\]](#)
- Wikipedia. Pentachlorophenol. [\[Link\]](#)
- Chen, J., et al. (2022). A review of food contaminant **2,3,7,8-tetrachlorodibenzo-p-dioxin** and its toxicity associated with metabolic disorders. NIH. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ewg.org [ewg.org]
- 2. Dioxin Causes Chloracne in West German Chemical Workers | Research Starters | EBSCO Research [ebsco.com]
- 3. Human health effects after exposure to 2,3,7,8-TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]
- 5. Chick edema disease syndrome in young turkey poult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etiology of chick edema disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. healthandenvironment.org [healthandenvironment.org]
- 8. pic.int [pic.int]
- 9. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 10. Agent Orange - Wikipedia [en.wikipedia.org]
- 11. scirp.org [scirp.org]
- 12. History of the Controversy Over the Use of Herbicides - Veterans and Agent Orange - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. niehs.nih.gov [niehs.nih.gov]
- 14. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human response to dioxin: aryl hydrocarbon receptor (AhR) molecular structure, function, and dose-response data for enzyme induction indicate an impaired human AhR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Role of Aryl Hydrocarbon Receptor Polymorphisms on TCDD-mediated CYP1B1 Induction and IgM Suppression by Human B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An analytical method for detecting TCDD (dioxin): levels of TCDD in samples from Vietnam. | Semantic Scholar [semanticscholar.org]
- 20. [analyticalscience.wiley.com](#) [analyticalscience.wiley.com]
- 21. Mortality in an area contaminated by TCDD following an industrial incident - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Viktor Yushchenko - Wikipedia [en.wikipedia.org]
- 23. Yushchenko suffered 'dioxin poisoning' | News | Al Jazeera [aljazeera.com]
- 24. Doctors: Yushchenko was poisoned | World news | The Guardian [theguardian.com]
- 25. [bushcenter.org](#) [bushcenter.org]
- To cite this document: BenchChem. [history of 2,3,7,8-Tetrachlorodibenzo-p-dioxin discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3425455#history-of-2-3-7-8-tetrachlorodibenzo-p-dioxin-discovery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com